n-Ethyl-2-hydroxy-5-nitronicotinamide
Description
Properties
Molecular Formula |
C8H9N3O4 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
N-ethyl-5-nitro-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O4/c1-2-9-7(12)6-3-5(11(14)15)4-10-8(6)13/h3-4H,2H2,1H3,(H,9,12)(H,10,13) |
InChI Key |
FLSYBSDUKWOPDN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CNC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-hydroxy-5-nitronicotinamide typically involves the nitration of nicotinamide derivatives followed by ethylation. One common method includes the reaction of 5-nitronicotinic acid with ethylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and ethylation processes, utilizing automated reactors and stringent quality control measures to ensure purity and consistency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-2-hydroxy-5-nitronicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different amides.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro, amino, and substituted derivatives of this compound, which can have distinct chemical and biological properties.
Scientific Research Applications
n-Ethyl-2-hydroxy-5-nitronicotinamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of n-Ethyl-2-hydroxy-5-nitronicotinamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in redox reactions and cellular signaling.
Pathways Involved: The compound may influence pathways related to oxidative stress, inflammation, and cellular metabolism
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl 2-hydroxy-5-nitronicotinate
- CAS No.: 156896-54-7
- Molecular Formula : C₈H₈N₂O₅
- Molecular Weight : 212.2 g/mol
- Relevant Uses : Primarily employed as a laboratory chemical and in the manufacture of specialized substances .
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with nitropyridine and nicotinic acid derivatives. Key analogs include:
Key Observations :
- Ethyl 4,6-dichloro-5-nitronicotinate : Higher halogen substitution increases molecular weight and reactivity compared to the parent compound. The chloro groups may enhance electrophilic properties .
- 6-Chloro-5-nitronicotinic acid : Replacing the ethyl ester with a carboxylic acid group (similarity score 0.96) likely alters solubility and bioavailability .
Critical Gaps :
- All compounds lack comprehensive toxicological or ecotoxicological data, posing challenges for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
